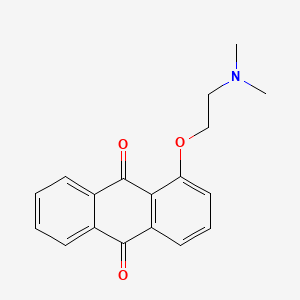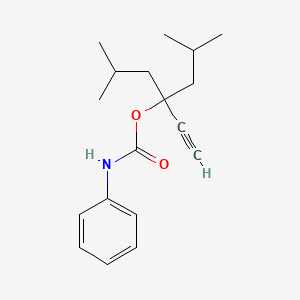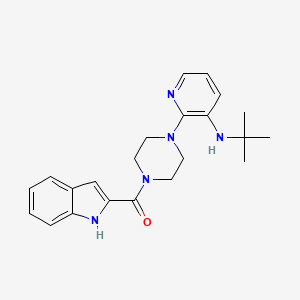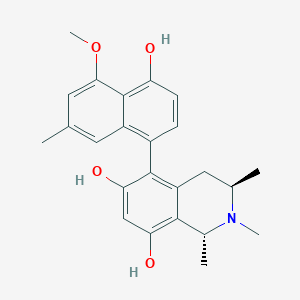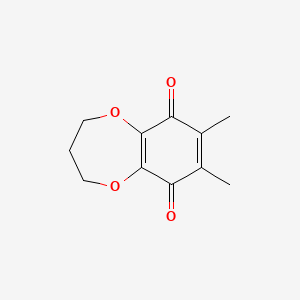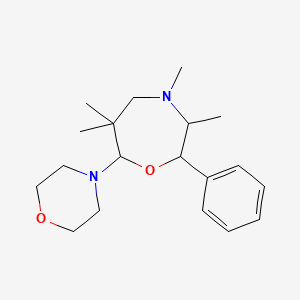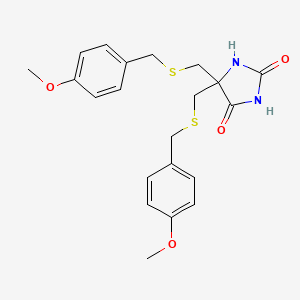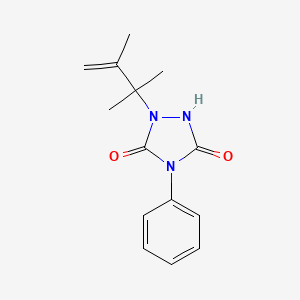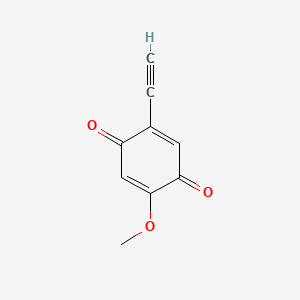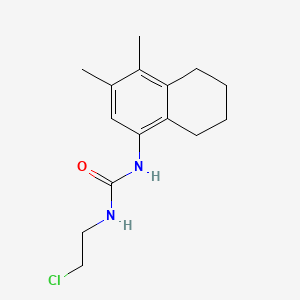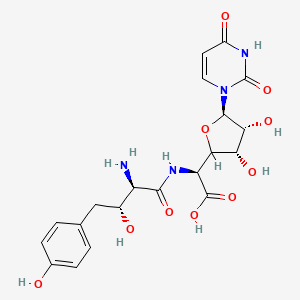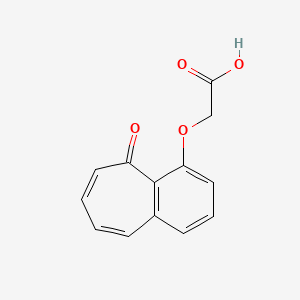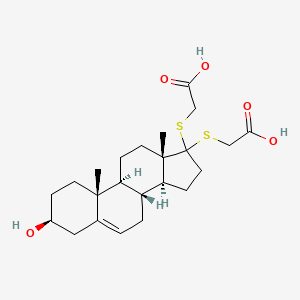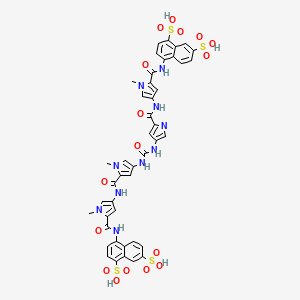
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of tetrahydro-1H-pyrido-indoles, which are known for their diverse biological activities, including anti-cancer properties .
準備方法
The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride involves multiple steps. The synthetic route typically starts with the formation of the pyrido-indole core, followed by the introduction of the dimethylamino butyl side chain and the methyl group. The final step involves the formation of the monohydrochloride salt. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrido-indole core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the side chains. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学的研究の応用
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its anti-cancer properties are being explored for therapeutic applications.
Industry: It can be used in the synthesis of other pharmacologically active compounds.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets in cancer cells. It binds to and inhibits the activity of certain enzymes and receptors that are crucial for cancer cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) and inhibition of tumor growth. Molecular docking studies have shown that it has a high binding affinity for the active sites of these targets .
類似化合物との比較
Similar compounds to 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride include other tetrahydro-1H-pyrido-indole derivatives. These compounds share a similar core structure but differ in their side chains and functional groups. The uniqueness of this compound lies in its specific side chain and the presence of the dimethylamino group, which enhances its biological activity compared to other derivatives .
特性
CAS番号 |
184691-53-0 |
|---|---|
分子式 |
C18H26ClN3O |
分子量 |
335.9 g/mol |
IUPAC名 |
2-[4-(dimethylamino)butyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one;hydrochloride |
InChI |
InChI=1S/C18H25N3O.ClH/c1-19(2)11-6-7-12-21-13-10-15-14-8-4-5-9-16(14)20(3)17(15)18(21)22;/h4-5,8-9H,6-7,10-13H2,1-3H3;1H |
InChIキー |
RSKOBACAHCQHSX-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCCN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


